molecular formula C6H7NO5 B588374 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate CAS No. 1329802-41-6

1H-Pyrrole-2,3-dicarboxylic Acid Hydrate

Cat. No.: B588374
CAS No.: 1329802-41-6
M. Wt: 173.124
InChI Key: HBPXOPVAWXDKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,3-dicarboxylic Acid Hydrate (CAS: 1329802-41-6) is a high-value heterocyclic building block with the molecular formula C6H7NO5 and a molecular weight of 173.12 g/mol . Its structure features a pyrrole ring core with two carboxylic acid groups at the 2 and 3 positions, and a water molecule integrated into its crystal lattice, which enhances the compound's solubility and stability . This compound serves as a crucial chemical synthon in organic and medicinal chemistry. The presence of two carboxylic acid handles allows for extensive derivatization into esters, amides, and acid chlorides, facilitating the construction of complex molecular architectures such as polymers, macrocycles, and coordination polymers for metal-organic frameworks (MOFs) . In medicinal chemistry , the pyrrole-2,3-dicarboxylate scaffold has demonstrated significant promise in early-stage research. Notably, novel derivatives have been synthesized and evaluated as anti-cancer agents targeting hepatic carcinoma. These compounds exhibited dose-dependent growth inhibition of human liver carcinoma HepG2 cells by potentially targeting key enzymes like human topoisomerase-II (Topo-II) and the human platelet-derived growth factor receptor-α (PDGFR-α) . Beyond oncology, pyrrole dicarboxylic acids are explored as key fragments in the development of anti-infectives, including potent, low-nanomolar inhibitors of bacterial DNA gyrase B, a validated target for antibacterial discovery . For Research Use Only. Not intended for diagnostic or therapeutic use in human or veterinary medicine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2,3-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4.H2O/c8-5(9)3-1-2-7-4(3)6(10)11;/h1-2,7H,(H,8,9)(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXOPVAWXDKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1h Pyrrole 2,3 Dicarboxylic Acid Hydrate and Its Core Structure

Established Synthetic Routes to 1H-Pyrrole-2,3-dicarboxylic Acid and its Derivatives

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like polysubstituted pyrroles in a single synthetic operation, which is advantageous in terms of atom economy and procedural simplicity. While a direct one-pot synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate (B1144303) via an MCR is not commonly reported, several MCR strategies are employed to construct the core pyrrole (B145914) ring, which can then be further functionalized.

For instance, a four-component reaction involving 1,3-dicarbonyl compounds, aldehydes, amines, and nitromethane (B149229) can yield highly substituted pyrroles. semnan.ac.ir Another versatile approach is the three-component reaction of primary amines, dialkyl acetylenedicarboxylate, and β-nitrostyrene derivatives, which proceeds through a domino Michael addition/cyclization process to afford tetrasubstituted pyrroles. These MCRs provide a platform for creating a diverse range of pyrrole derivatives that could be precursors to the target dicarboxylic acid.

A notable three-component synthesis involves the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297) in water, leading to 4-hydroxy-5-arylpyrrole derivatives. semanticscholar.org These reactions highlight the utility of MCRs in rapidly assembling the pyrrole core with various functional handles amenable to further chemical transformations.

Approaches from Furan-2,3-diones and Related Precursors

The transformation of furan-2,3-diones into pyrrole-2,3-diones serves as a key synthetic route to the core structure of 1H-pyrrole-2,3-dicarboxylic acid. This approach involves the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with ureas or primary amines.

The reaction of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl ureas results in the formation of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. The process is believed to initiate with a Michael-type attack of the nitrogen atom of the urea (B33335) derivative on the C-5 position of the furan-dione ring, followed by the elimination of a water molecule to yield the pyrrole-2,3-dione. These dione (B5365651) derivatives are valuable intermediates that can be further elaborated to obtain the desired dicarboxylic acids.

Starting Furan-2,3-dioneAmine/UreaSolventConditionsProductYield (%)Ref
4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dioneN,N-dimethylureaTolueneReflux, 6 h1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione47 rsc.org
4-benzoyl-5-phenyl-furan-2,3-dioneN,N-diethylureaTolueneReflux, 4 h1-(N,N-diethylcarbamyl)-4-benzoyl-5-phenyl-1H-pyrrole-2,3-dione68 rsc.org

The resulting pyrrole-2,3-diones can undergo subsequent reactions, such as hydrolysis, to yield the corresponding dicarboxylic acids.

Synthesis Utilizing Acetylenic Esters and Alpha-Amino Acids

A facile and efficient one-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the ring annulation of acetylenic esters with α-amino acids. This method is notable for its operational simplicity and high yields under mild, neutral conditions. Various α-amino acids, including phenylalanine, valine, and tryptophan, can be reacted with dialkyl acetylenedicarboxylates in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or transition-metal oxides.

The reaction proceeds in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. The use of DCC as a coupling agent has been found to provide superior yields compared to more expensive alternatives. nih.gov This method allows for the direct construction of the highly substituted pyrrole-2,3-dicarboxylate core. The resulting esters can then be hydrolyzed to the final dicarboxylic acid.

Green Chemistry Principles in the Synthesis of Pyrrole Dicarboxylic Acids

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the use of often toxic and volatile organic solvents. rsc.org This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration.

The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyls and primary amines, has been successfully adapted to solvent-free conditions. nih.govrgmcet.edu.in For instance, the condensation of 2,5-hexanedione (B30556) with various amines can be carried out efficiently without any solvent, often with the aid of a solid acid catalyst like silica (B1680970) sulfuric acid, to produce N-substituted pyrroles in high yields and short reaction times. rgmcet.edu.in Furthermore, multi-component syntheses of polyfunctionalized pyrroles have been developed under solvent-free conditions using recoverable ionic liquid catalysts, offering advantages such as high yield, mild reaction conditions, and easy product separation. semnan.ac.ir

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green technology that often allows for solvent-free reactions with reduced energy consumption and waste generation. researchgate.net Ball milling is a common mechanochemical technique that has been applied to the synthesis of pyrrole derivatives.

The Paal-Knorr pyrrole synthesis has been effectively performed using mechanochemical activation. rgmcet.edu.inresearchgate.net In this method, a 1,4-dicarbonyl compound and a primary amine are milled together, often with a catalytic amount of a bio-sourced organic acid like citric acid. researchgate.net This solventless approach provides N-substituted pyrroles in very short reaction times at room temperature.

1,4-DicarbonylAmineCatalystFrequencyTimeYield (%)Ref
2,5-HexanedioneDodecylamineCitric Acid (5 mol%)30 Hz15 min99 researchgate.netresearchgate.net
2,5-HexanedioneBenzylamineCitric Acid (5 mol%)30 Hz15 min99 researchgate.netresearchgate.net
3,4-Dimethyl-2,5-hexanedioneBenzylamineCitric Acid (10 mol%)30 Hz15 min99 researchgate.netresearchgate.net

Additionally, a one-pot, three-component synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives has been achieved through simple ball milling under catalyst-free and solvent-free conditions, demonstrating the potential of mechanochemistry for creating functionalized pyrrole cores. rroij.comresearchgate.net

Catalytic Strategies in Pyrrole Dicarboxylic Acid Synthesis

Catalysis provides a powerful toolkit for the synthesis of pyrrole dicarboxylic acids, enabling reactions that are otherwise inefficient or unselective. Strategies range from the use of transition metals, which can activate substrates in unique ways, to organocatalysts and enzymes that offer green and highly specific transformations.

Transition metals are widely employed in the synthesis of heterocyclic compounds, and pyrroles are no exception. Catalysts based on palladium, gold, iron, and iridium have been shown to be effective in constructing the pyrrole core through various coupling and cyclization reactions.

Palladium: Palladium(II)-catalyzed carboxylation has emerged as a direct method for synthesizing dicarboxylic acids. This approach can carboxylate the C-H bonds of benzoic and phenylacetic acid derivatives. acs.org For instance, the direct carboxylation of ortho-toluic acid using a Pd(OAc)₂ catalyst in the presence of an oxidant like Ag₂CO₃ can produce phthalic acid. acs.org While this has been demonstrated on benzene (B151609) rings, the principles can be extended to heterocyclic systems.

Gold: Gold catalysts are particularly effective in activating alkynes. A novel synthesis of multisubstituted pyrroles utilizes a gold(I)-catalyzed cascade reaction. acs.org This process involves an autotandem catalysis mechanism where the same gold catalyst plays a dual role. It first facilitates the formation of a gold-acetylide intermediate, which then acts as a nucleophile. Subsequently, the catalyst activates another alkyne moiety for an intramolecular 5-endo-dig cyclization, leading to the formation of the pyrrole ring followed by aromatization. acs.org This modular approach allows for the combination of two different acyclic substrates to build a variety of substituted pyrroles. acs.org

Other Transition Metals:

Iron: Iron-containing catalysts have been used to synthesize dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields from 1H-pyrrole, carbon tetrachloride, and aliphatic alcohols. researchgate.net

Iridium: A sustainable method for pyrrole synthesis uses an iridium catalyst to link secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.gov This reaction tolerates a wide range of functional groups and operates under mild conditions. nih.gov

Copper: Copper(II) chloride has been used as a catalyst in the Clauson–Kaas synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran. The proposed mechanism involves the hydrolysis of the furan (B31954) derivative, followed by a nucleophilic attack by the amine, dehydration, and aromatization to form the pyrrole ring. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

CatalystReaction TypeStarting MaterialsProductKey FeaturesReference
Gold(I)Cascade Addition/CyclizationTerminal Alkynes, AcetalsMultisubstituted PyrrolesAutotandem catalysis; modular synthesis. acs.org
Palladium(II)C-H CarboxylationBenzoic Acid Derivatives, COAromatic Dicarboxylic AcidsDirect carboxylation of C-H bonds. acs.org
IridiumDeoxygenative CouplingSecondary Alcohols, Amino AlcoholsSubstituted PyrrolesSustainable; eliminates H₂ gas; mild conditions. nih.gov
Iron (e.g., Fe(acac)₃)Carboxylation/Esterification1H-Pyrrole, CCl₄, AlcoholsDialkyl Pyrrole-2,5-dicarboxylatesQuantitative yields. researchgate.net
Copper(II) ChlorideClauson-Kaas SynthesisAmines, 2,5-DimethoxytetrahydrofuranN-Substituted PyrrolesEffective in aqueous media. beilstein-journals.org

In line with the principles of green chemistry, organocatalysis and biocatalysis present attractive alternatives to metal-based systems. These methods often provide high selectivity under mild conditions.

Organic Catalysis: Simple organic molecules can act as effective catalysts for pyrrole synthesis. For example, saccharin (B28170) has been used to catalyze the Paal-Knorr cyclocondensation of hexane-2,5-dione with various hydrazides to form N-substituted 2,5-dimethylpyrroles. researchgate.net This method is noted for its use of a non-toxic, inexpensive, and reusable catalyst. researchgate.net In another approach, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was achieved by reacting α-amino acids with acetylenic esters, where N,N'-dicyclohexylcarbodiimide (DCC) acted as a superior coupling agent compared to cyclohexyl isocyanide. thieme-connect.com

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations.

Cytochrome P450: Directed evolution of cytochrome P450 enzymes has enabled their use in catalyzing intramolecular Ullmann-type coupling reactions to synthesize pyrrole-containing natural products. digitellinc.com

UbiD and CAR Enzymes: A one-pot biocatalytic system combining a UbiD family decarboxylase with a carboxylic acid reductase (CAR) has been developed for the synthesis of pyrrole-2-carbaldehyde from pyrrole. mdpi.com The UbiD enzyme, which is dependent on a prFMN cofactor, catalyzes the reversible carboxylation of pyrrole to pyrrole-2-carboxylic acid. The subsequent in-situ reduction of the carboxylic acid by CAR shifts the equilibrium towards the carboxylated product, overcoming the thermodynamic preference for decarboxylation. mdpi.com This enzymatic cascade demonstrates a bio-inspired approach to C-H activation and carboxylation under ambient conditions. mdpi.com

Table 2: Organocatalytic and Biocatalytic Approaches to Pyrrole Synthesis

Catalyst TypeCatalyst ExampleReaction TypeSubstratesProductReference
OrganocatalystSaccharinPaal-Knorr CyclocondensationHexane-2,5-dione, HydrazidesN-Substituted Pyrroles researchgate.net
OrganocatalystDCCCoupling/Annulationα-Amino Acids, Acetylenic Esters4-Hydroxy-1H-pyrrole-2,3-dicarboxylates thieme-connect.com
BiocatalystCytochrome P450Intramolecular C-N CouplingPentabromopseudilinTricyclic Pyrrole Congener digitellinc.com
BiocatalystUbiD / CAR Enzyme CascadeCarboxylation / ReductionPyrrole, CO₂Pyrrole-2-carbaldehyde mdpi.com

Elucidation of Reaction Mechanisms in the Formation of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives

Understanding the reaction pathways is essential for optimizing reaction conditions and designing new synthetic routes. The formation of the pyrrole ring typically involves a sequence of nucleophilic additions, eliminations, and a final cyclization/aromatization step.

Many pyrrole syntheses are initiated by a nucleophilic attack. In the Van Leusen pyrrole synthesis, a base abstracts a proton from tosylmethyl isocyanide (TosMIC) to form a carbanion. nih.gov This nucleophilic anion then undergoes a Michael addition to an electron-deficient alkene. nih.gov The subsequent steps involve cyclization and the elimination of the tosyl group, which is an excellent leaving group, to yield the pyrrole. nih.gov

A similar pattern is observed in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives from α-amino acids and acetylenic esters in the presence of DCC. thieme-connect.com A proposed mechanism suggests that the α-amino acid adds to the acetylenic ester, followed by reaction with the coupling agent. This is followed by an intramolecular cyclization and subsequent elimination steps to furnish the final tetrasubstituted pyrrole. thieme-connect.com The synthesis of pyrrole-2,3-diones also involves a Michael-type attack of a urea nitrogen atom onto a furan-dione ring, followed by the elimination of a water molecule. acgpubs.org

The final steps in many pyrrole syntheses involve an intramolecular cyclization to form the five-membered ring, followed by an aromatization step to generate the stable pyrrole core.

In the gold-catalyzed reaction, after the initial addition, a 5-endo-dig cyclization occurs where a nitrogen atom attacks the gold-activated alkyne. acs.org The sequence is completed by protonolysis of the carbon-gold bond and aromatization, which regenerates the catalyst for the next cycle. acs.org

In the Clauson-Kaas synthesis, the key intermediate is succinaldehyde, which is generated in situ from 2,5-dimethoxytetrahydrofuran. beilstein-journals.org The primary amine reacts with the dicarbonyl compound to form a di-imine intermediate. This intermediate then undergoes tautomerization and an intramolecular cyclization, followed by dehydration (elimination of water) to achieve aromatization and form the N-substituted pyrrole. beilstein-journals.org This cyclization-aromatization cascade is a common concluding motif in the synthesis of pyrroles from linear precursors.

Optimization of Synthetic Yields and Selectivity

Achieving high yields and selectivity is a primary goal of synthetic methodology development. This often involves the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reactant concentrations.

A continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comnih.gov This approach offers significant advantages over traditional batch processing, including improved efficiency, higher yields, and the ability to perform multistep reactions in a single, uninterrupted sequence. For example, a 17-fold scale-up of the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid produced the compound in 63% yield within 2.5 hours. nih.gov

The choice of solvent and catalyst is also critical. In the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction, a screen of various solvents revealed that water was superior to organic solvents like acetonitrile, benzene, or THF, highlighting a greener and more efficient option. beilstein-journals.org Similarly, in the synthesis of a pyrrol-2-one derivative, a study of different catalysts and solvents found that using citric acid as a catalyst in methanol (B129727) or ethanol (B145695) provided the highest yields. researchgate.net

Regioselectivity can be controlled through the use of protecting groups. For example, using a trityl protecting group on the pyrrole nitrogen directs electrophilic substitution reactions like formylation and bromination to the 3-position in high yields. rsc.org This directing effect allows for the efficient synthesis of 1H-pyrrole-3-carboxylic acid after deprotection. rsc.org

However, optimization can also reveal limitations. In the biocatalytic synthesis of pyrrole-2-carbaldehyde, attempts to increase the product yield by raising the biocatalyst concentration or adding glycerol (B35011) as a carbon source resulted in a reduced yield, suggesting that the target product is unstable under these conditions. mdpi.com

Chemical Transformations and Derivatization of 1h Pyrrole 2,3 Dicarboxylic Acid

Functionalization of the Pyrrole (B145914) Ring System

The primary sites for functionalization on the 1H-pyrrole-2,3-dicarboxylic acid molecule are the carboxylic acid moieties and the pyrrole nitrogen. These sites allow for a variety of transformations to build more complex molecular architectures.

The two carboxylic acid groups at the C2 and C3 positions are readily converted into esters and amides, which are key intermediates for further synthesis.

Esterification: The conversion of 1H-pyrrole-2,3-dicarboxylic acid to its corresponding diesters, such as dimethyl or diethyl esters, is a fundamental transformation. Standard esterification methods, such as reaction with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst, can be employed. A related transformation for the analogous diethyl pyrrole-2,5-dicarboxylate was achieved by reacting its precursor with sodium hydroxide (B78521) in ethanol (B145695), followed by column chromatography, yielding the product in 41% yield. mdpi.com For pyrrole-2-carboxylic acid, esters have been prepared by reacting the silver carboxylate salt with an alkylating agent or through methods involving trichloroacetyl chloride followed by alcoholysis. orgsyn.org These methods highlight viable routes for the esterification of the 2,3-dicarboxylic acid variant.

Amidation: The synthesis of pyrrole-2,3-dicarboxamides is crucial for developing biologically active compounds. Amidation of pyrrole carboxylic acids typically requires coupling agents to facilitate the reaction between the carboxylic acid and an amine. google.com Agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used. google.com An alternative approach utilizes cyclic alkyltriphosphonate anhydrides as efficient coupling agents for the amidation of pyrrole carboxylate compounds. google.com A non-traditional method for creating pyrrole carboxamides involves the oxidative amidation of a pyrrole carboxaldehyde with amines using nBu4NI and TBHP as an oxidant, a process that proceeds through pyrrole acyl radicals. nih.gov

Table 1: Selected Amidation and Esterification Reactions of Pyrrole Carboxylic Acids

Starting Material Reagent(s) Product Yield Citation
Pyrrole Carboxylic Acid Amine, EDCI, HOBT Pyrrole Carboxamide Low (e.g., 43%) google.com
Pyrrole Carboxylic Acid Amine, Cyclic Alkyltriphosphonate Anhydride Pyrrole Carboxamide Improved Yields google.com
Pyrrole-2-carboxaldehyde Amine, nBu4NI, TBHP Pyrrole-2-carboxamide Good to Excellent nih.gov
Precursor to Diethyl pyrrole-2,5-dicarboxylate NaOH, Ethanol Diethyl pyrrole-2,5-dicarboxylate 41% mdpi.com

N-Substitution and Side Chain Modifications of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring can be substituted, typically after conversion of the carboxylic acids to less acidic ester groups. This N-functionalization is key to modifying the electronic properties and steric profile of the molecule. The N-H proton is weakly acidic and can be removed by a strong base to form a pyrrole anion, which then acts as a nucleophile. uobaghdad.edu.iq

A common strategy for N-alkylation involves the deprotonation of the pyrrole nitrogen with a base like sodium hydride (NaH) in an inert solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net This method has been successfully applied to the synthesis of N-substituted dimethyl pyrrole-2,5-dicarboxylates, a close structural analog, with yields often exceeding 80%. researchgate.net The reaction of the pyrrole anion with various electrophiles, such as acyl chlorides, can also lead to N-acylated products. uobaghdad.edu.iq

Table 2: N-Alkylation of Dimethyl Pyrrole-2,5-dicarboxylate

Alkyl Halide (R-X) Reaction Time Product Yield Citation
Iodomethane 1 h Dimethyl 1-methylpyrrole-2,5-dicarboxylate 83% researchgate.net
Ethyl Bromoacetate 24 h Dimethyl 1-(2-ethoxy-2-oxoethyl)pyrrole-2,5-dicarboxylate 87% researchgate.net
Benzyl Bromide 2 h Dimethyl 1-benzylpyrrole-2,5-dicarboxylate 92% researchgate.net
Allyl Bromide 1 h Dimethyl 1-allylpyrrole-2,5-dicarboxylate 91% researchgate.net

Synthesis of Complex Heterocyclic Systems Incorporating the Pyrrole Dicarboxylic Acid Scaffold

The adjacent carbonyl functionalities (or their precursors) in 1H-pyrrole-2,3-dicarboxylic acid derivatives make them ideal building blocks for constructing fused heterocyclic systems.

Pyrrolo[2,3-b]quinoxalines, known for their biological activities, can be synthesized from precursors derived from 1H-pyrrole-2,3-dicarboxylic acid. nih.govrsc.org The key synthetic step is the condensation of a 1,2-dicarbonyl compound with an aromatic 1,2-diamine like o-phenylenediamine. acgpubs.org Pyrrole-2,3-diones or their synthetic equivalents, such as 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones, serve as the necessary 1,2-diketone-containing building blocks. nih.govacgpubs.org The reaction typically proceeds in a solvent like glacial acetic acid at elevated temperatures. nih.govresearchgate.net This condensation involves sequential nucleophilic attacks from the diamine onto the two carbonyl carbons of the pyrrole derivative, followed by dehydration to form the fused quinoxaline (B1680401) ring system. researchgate.net

The 1,2-dicarbonyl nature of oxidized pyrrole-2,3-dicarboxylic acid derivatives also allows for the synthesis of other fused heterocycles, such as pyrrolo[2,3-d]pyridazines. These are typically formed by reacting a pyrrolo-2,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netnih.gov The reaction involves a double condensation to form the six-membered pyridazine (B1198779) ring fused to the pyrrole core. A modern synthetic approach starts from 4-aroylpyrroles, which undergo a Vilsmeier-Haack reaction to generate the required pyrrolo-2,3-dicarbonyl intermediate, which is then condensed with hydrazine. researchgate.netnih.gov

Similarly, pyrazole (B372694) derivatives can be synthesized from precursors containing a 1,3-dicarbonyl system, which can be accessed from pyrrole derivatives. A one-pot, three-component reaction of 4-(dicyanomethylene)-3H-pyrazol-3-ones, acetylenic esters, and anilines can yield novel pyrazole-2,3-pyrroledicarboxylic acid 2,3-diesters.

Halogenation and Other Electrophilic Substitutions on Pyrrole Dicarboxylic Acid Frameworks

The pyrrole ring is electron-rich and highly reactive towards electrophilic substitution. uobaghdad.edu.iqwikipedia.org In an unsubstituted pyrrole, substitution occurs preferentially at the C2 position. uobaghdad.edu.iquop.edu.pk For a 2,3-disubstituted pyrrole like 1H-pyrrole-2,3-dicarboxylic acid or its esters, the remaining C4 and C5 positions are available for substitution. The directing effects of the existing carboxylate groups (electron-withdrawing) and the pyrrole nitrogen (electron-donating) influence the regioselectivity. Electrophilic attack is generally expected at the C5 position, and to a lesser extent, the C4 position.

Halogenation: Bromination and chlorination are common electrophilic substitution reactions. The bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr pyrrole) using bromine in acetic acid or N-bromosuccinimide (NBS) has been studied, though it can lead to oxidation and side-chain substitution depending on the conditions. buketov.edu.kzresearchgate.netbuketov.edu.kz For the halogenation of the 2,3-dicarboxylate framework, milder reagents are often preferred. N-chlorosuccinimide (NCS) is an effective reagent for the chlorination of pyrrole rings. nih.gov For instance, the chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS in dichloromethane (B109758) proceeds efficiently. nih.gov

Table 3: Electrophilic Halogenation of Pyrrole Derivatives

Pyrrole Derivative Halogenating Agent Solvent Product Citation
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Bromine Acetic Acid Bromo-derivatives and oxidized products buketov.edu.kzbuketov.edu.kz
2-Trichloroacetyl-5-methyl-1H-pyrrole N-Chlorosuccinimide (NCS) Dichloromethane 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole nih.gov
Dimethyl indole-2,3-dicarboxylate Bromine, Sodium Acetate (B1210297) Acetic Acid Dimethyl 5-bromoindole-2,3-dicarboxylate clockss.org

Nitration: Due to the sensitivity of the pyrrole ring to strong acids which can cause polymerization, nitration is typically carried out under milder conditions. uobaghdad.edu.iquop.edu.pk A common reagent is nitric acid in acetic anhydride, which can nitrate (B79036) pyrrole at the 2-position. uop.edu.pk For the 2,3-dicarboxylic acid framework, similar mild conditions would be required to achieve nitration at the C4 or C5 position.

Spectroscopic and Diffraction Based Structural Characterization of 1h Pyrrole 2,3 Dicarboxylic Acid Hydrate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound. For 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate (B1144303), these methods confirm the presence of the pyrrole (B145914) ring, the carboxylic acid moieties, and the water of hydration.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of molecular bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band is typically observed in the 3400–3200 cm⁻¹ region, which is indicative of N-H stretching vibrations from the pyrrole ring. researchgate.net This region also contains the O-H stretching vibrations from the two carboxylic acid groups and the water molecule of the hydrate. The carboxylic acid O-H stretch is often very broad due to strong hydrogen bonding.

A strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch from the carboxylic acid groups is expected around 1700 cm⁻¹. In related dicarboxylic acid ligands, this C=O vibration has been observed at approximately 1689 cm⁻¹. researchgate.net The spectrum would also display C-H stretching vibrations associated with the aromatic pyrrole ring, typically appearing just above 3000 cm⁻¹. Furthermore, fundamental vibrations of the polypyrrole ring and C-N stretching bands are expected at lower wavenumbers, around 1475 cm⁻¹ and 1198 cm⁻¹, respectively. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Pyrrole)Stretching3400 - 3200Medium, Broad
O-H (Carboxylic Acid & Water)Stretching3300 - 2500Strong, Very Broad
C-H (Aromatic)Stretching3150 - 3050Medium
C=O (Carboxylic Acid)Stretching1720 - 1680Strong, Sharp
C=C / C-N (Pyrrole Ring)Ring Stretching1600 - 1400Medium - Strong

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This makes it particularly effective for observing non-polar bonds and skeletal vibrations of the pyrrole ring. Studies on pyrrole and its derivatives have established characteristic Raman shifts. aip.orgaip.org

For this compound, key Raman signals would include the symmetric N-H stretching mode and the ring breathing mode. nih.gov The C=C and C-C stretching vibrations within the pyrrole ring are strong in the Raman spectrum and are observed in regions similar to those of pyrrole monomers and polymers, for instance, around 1579 cm⁻¹ (C=C stretch) and 1320 cm⁻¹ (C-C stretch). researchgate.net The carbonyl (C=O) group also gives a characteristic Raman band, though its intensity can vary. The analysis of pyrrole-2-carboxylic acid (PCA) has shown that in the solid state, the molecule exists as a cyclic dimer, a structural feature that significantly influences the vibrational spectra. acs.org This dimerization, facilitated by hydrogen bonding between the carboxylic acid groups, would also be expected for this compound, affecting both its Raman and FT-IR spectra.

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
N-H (Pyrrole)Symmetric Stretching~3300
C=C (Pyrrole Ring)Stretching~1580
C-N (Pyrrole Ring)Stretching~1390
C-C (Pyrrole Ring)Stretching~1320
Pyrrole RingRing Breathing~1100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the pyrrole ring and the labile protons of the N-H and O-H groups.

The pyrrole ring contains two aromatic protons at the C4 and C5 positions. These would appear as two distinct doublets in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm, due to coupling with each other. The proton of the N-H group in the pyrrole ring gives a signal that is often broad and can appear over a wide range (typically 8.0-12.0 ppm), with its chemical shift being highly dependent on solvent and concentration. chemicalbook.com Similarly, the two protons of the carboxylic acid groups (–COOH) are acidic and exchangeable, resulting in a broad singlet further downfield, often above 10 ppm. princeton.edu The protons from the water of hydration would likely exchange with the acidic protons or appear as a broad signal whose position is solvent-dependent.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-COOH (Carboxylic Acids)> 10.0Broad SingletPosition is solvent and concentration dependent.
N-H (Pyrrole)8.0 - 12.0Broad SingletPosition is solvent and concentration dependent.
H-5 (Pyrrole Ring)~7.0 - 7.5DoubletCoupled to H-4.
H-4 (Pyrrole Ring)~6.5 - 7.0DoubletCoupled to H-5.

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for the identification of all six carbons in the core structure.

The carbons of the two carboxylic acid groups (C=O) are the most deshielded and appear far downfield, typically in the range of 160–185 ppm. princeton.edumdpi.com The four carbons of the pyrrole ring would have distinct chemical shifts. The C2 and C3 carbons, being directly attached to the electron-withdrawing carboxylic acid groups, would be downfield compared to the C4 and C5 carbons. Based on substituent effect studies on pyrroles, the chemical shifts can be predicted with reasonable accuracy. rsc.org The C2 and C3 carbons would likely appear in the 125-140 ppm range, while the C4 and C5 carbons would be found further upfield, in the 110-125 ppm range.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acids)160 - 185Two distinct signals expected.
C-2 / C-3 (Pyrrole Ring)125 - 140Substituted carbons, downfield shift.
C-4 / C-5 (Pyrrole Ring)110 - 125Unsubstituted carbons, upfield relative to C2/C3.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a COSY spectrum would show a clear cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring. thieme-connect.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is particularly valuable for identifying quaternary carbons and connecting different parts of the molecule. princeton.edu Key correlations would include:

The H-4 proton correlating to the C-2, C-3, and C-5 carbons, as well as the C-3 carboxylic carbon.

The H-5 proton correlating to the C-3 and C-4 carbons.

The N-H proton correlating to the C-2 and C-5 carbons. These correlations would definitively establish the substitution pattern of the carboxylic acids at the C-2 and C-3 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a spatial correlation between the N-H proton and the adjacent H-5 proton, further confirming the ring structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can offer significant structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For 1H-Pyrrole-2,3-dicarboxylic acid, HRMS is crucial for confirming its molecular formula.

The anhydrous form of the compound has a molecular formula of C₆H₅NO₄, while the hydrate incorporates a molecule of water, resulting in the formula C₆H₇NO₅. HRMS can easily distinguish between these and other potential adducts. The exact mass is a computed property derived from the sum of the most abundant isotopic masses of its constituent atoms. nih.govnih.gov

Below is a table detailing the computed molecular properties for the anhydrous compound and its hydrate.

Property1H-Pyrrole-2,3-dicarboxylic acid (Anhydrous)This compound
Molecular Formula C₆H₅NO₄C₆H₇NO₅
Nominal Mass 155 u173 u
Monoisotopic Mass 155.02185764 Da173.03242232 Da
Source nih.gov nih.gov

Analysis of fragmentation patterns, often studied with High-Resolution Electron Ionization Mass Spectrometry (HREIMS), can reveal the stability of the pyrrole core and the characteristic losses of functional groups. For pyrrole dicarboxylic acids, common fragmentation pathways would likely involve the sequential loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. However, the direct analysis of highly polar and non-volatile compounds like dicarboxylic acids by GC-MS is challenging. oup.com 1H-Pyrrole-2,3-dicarboxylic acid has a high boiling point and strong intermolecular hydrogen bonding, making it unsuitable for direct injection into a GC system.

To overcome this limitation, derivatization is typically required. The carboxylic acid groups can be converted into more volatile esters (e.g., methyl or ethyl esters) or trimethylsilyl (B98337) (TMS) ethers. researchgate.net These derivatization reactions reduce the polarity and increase the volatility of the analyte, allowing it to be vaporized and passed through the GC column. Once separated, the mass spectrometer provides a mass spectrum for each derivatized component, which can be used for identification and quantification. Studies on various pyrrole derivatives have demonstrated the utility of GC-MS for their analysis after appropriate sample preparation. oup.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

While specific crystal structure data for this compound is not widely published, extensive crystallographic studies on closely related pyrrole carboxylic acids and their derivatives provide a strong basis for understanding its likely solid-state structure. researchgate.netnih.gov For instance, research on the dimethyl ester derivative of 1H-pyrrole-2,3-dicarboxylic acid shows it crystallizes in a monoclinic system, which is common for such compounds.

Table of Crystallographic Data for Related Pyrrole Carboxylic Acid Derivatives

Parameter 1H-Pyrrole-2-carboxylic Acid Dimethyl 1H-pyrrole-2,3-dicarboxylate
Molecular Formula C₅H₅NO₂ C₈H₉NO₄
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 14.080 10.3893
b (Å) 5.0364 15.1803
c (Å) 14.613 Not specified
β (°) 98.969 Not specified
Source nih.gov

The solid-state structure of pyrrole carboxylic acids is dominated by extensive hydrogen bonding. researchgate.net The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) facilitates the formation of robust intermolecular networks.

In the crystal structure of the simpler 1H-Pyrrole-2-carboxylic acid, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are then further linked into chains by N—H⋯O hydrogen bonds involving the pyrrole nitrogen and a carbonyl oxygen from an adjacent dimer. nih.govdoaj.org

For this compound, the potential for hydrogen bonding is even greater. The two carboxylic acid groups, the pyrrole N-H group, and the water molecule of hydration can all participate in a complex, three-dimensional hydrogen-bonding network. The water molecule is expected to act as a bridge, simultaneously accepting and donating hydrogen bonds to connect multiple pyrrole dicarboxylic acid molecules. This extensive network is a key factor contributing to the compound's crystallinity and thermal stability.

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For pyrrole carboxylic acids, a key feature is the dihedral angle between the plane of the pyrrole ring and the plane of the carboxyl substituent. In 1H-Pyrrole-2-carboxylic acid, these two planes are nearly coplanar, with a small dihedral angle of 11.7°. nih.govdoaj.org This planarity suggests a degree of electronic conjugation between the aromatic ring and the carboxylic acid group. A similar planarity would be expected for the substituents in 1H-Pyrrole-2,3-dicarboxylic acid.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another important structural consideration. nih.gov Prototropic tautomerism is particularly relevant for the pyrrole ring and its carboxylic acid substituents. The pyrrole nitrogen can exist in its N-H form, or a proton could potentially migrate to one of the ring carbons. Similarly, the carboxylic acid groups exist in a dynamic equilibrium between their acidic (-COOH) and carboxylate (-COO⁻) forms, depending on the crystalline environment and protonation state. While NMR is often used to study tautomeric equilibria in solution, X-ray crystallography can identify the dominant tautomeric form present in the solid crystal. nih.gov

Computational and Theoretical Studies on 1h Pyrrole 2,3 Dicarboxylic Acid Hydrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the properties of pyrrole (B145914) derivatives. researchgate.netresearchgate.net DFT calculations, often employing functionals like B3LYP, are utilized for structural validation and analysis of electronic and vibrational properties. researchgate.netacs.org

The electronic properties of pyrrole-based compounds are critical to understanding their reactivity and potential applications. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this regard. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Table 1: Representative Theoretical Electronic Properties of Substituted Pyrrole Systems This table presents example data from related pyrrole compounds to illustrate the typical output of DFT calculations, as specific values for 1H-Pyrrole-2,3-dicarboxylic acid hydrate (B1144303) are not readily available in the cited literature.

Compound TypeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Pyrrole-2,3-dicarboxylate derivativeDFT/B3LYP/6-311++G(d,p)--Charge transfer determined researchgate.net
Generic Pyrrole DerivativeDFT/B3LYP/6-31G(d)--Calculated and discussed researchgate.net
Pyrrole Antioxidant DerivativesQuantum ChemicalDescriptor in model-- mdpi.com

Theoretical calculations are employed to predict the most stable three-dimensional structures of molecules. For the closely related pyrrole-2-carboxylic acid, DFT calculations have been used to examine both s-cis and s-trans conformers, which arise from the orientation of the carboxylic acid group relative to the pyrrole ring. acs.org Similar conformational possibilities exist for 1H-Pyrrole-2,3-dicarboxylic acid, compounded by the presence of a second carboxylic acid group.

Structural validation of synthesized pyrrole-2,3-dicarboxylate derivatives has been achieved by comparing computationally optimized geometries with experimental data from spectroscopic techniques. researchgate.net Ab initio quantum-chemical calculations have also been used to study the geometry of more complex pyrrole carboxylic acid derivatives, revealing how intermolecular forces in a crystal can cause deviations from the optimized in vacuo geometry. doi.org The planarity of the pyrrole ring is a key feature, although substituents can cause minor deviations. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. For pyrrole-2-carboxylic acid, a complete vibrational assignment for both s-cis and s-trans conformers has been proposed based on DFT calculations at the B3LYP/6-311+G(d) level. acs.org The calculated frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman spectra, confirming structural features like the formation of cyclic dimers in the solid state. acs.org

The analysis is often supported by Potential Energy Distribution (PED) calculations, which provide a quantitative assignment of vibrational modes. researchgate.netnih.gov This allows for a detailed understanding of which atomic motions correspond to specific peaks in the spectrum. For example, the characteristic C=O and O-H stretching modes of the carboxylic acid groups can be precisely identified.

Table 2: Example Vibrational Mode Analysis for Pyrrole-2-carboxylic Acid Dimer Data adapted from studies on a closely related compound to illustrate the methodology.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (IR)AssignmentReference
O-H stretch~3000-2500 (broad)~3000-2500 (broad)Hydrogen-bonded O-H in dimer acs.org
C=O stretch~1680~1685Carboxylic acid C=O in dimer acs.org
Ring stretch~1550~1554Pyrrole ring C=C stretching acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for elucidating reaction mechanisms, calculating activation energies, and analyzing the structures of transition states. For the synthesis of related 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds, DFT-B3LYP calculations were performed to understand the reaction mechanism and molecular stability of the products. nih.govnih.gov These studies can map out the energy profile of a reaction, identifying key intermediates and the highest energy barrier that determines the reaction rate.

In the context of cycloaddition reactions involving pyrrole-2-methide intermediates, transition state models have been proposed based on DFT calculations to explain the observed stereoselectivity. acs.org These models often involve analyzing the hydrogen bonding and steric interactions that guide the reactants into a specific orientation. acs.org While specific pathway modeling for 1H-Pyrrole-2,3-dicarboxylic acid hydrate is not detailed in the provided sources, the methodologies used for other pyrrole derivatives are directly applicable to study its synthesis (e.g., via ester hydrolysis) or subsequent reactions. nih.gov

Investigations of Intermolecular Interactions and Self-Assembly (e.g., Dimerization of Carboxylic Acids)

Carboxylic acids are well-known to form strong, hydrogen-bonded dimers. nih.govdtu.dknih.gov 1H-Pyrrole-2,3-dicarboxylic acid, with two such functional groups, has a strong propensity for intermolecular self-assembly. The most common motif is a cyclic dimer formed by two strong C=O···H-O hydrogen bonds between the carboxylic acid groups. acs.orgnih.gov

Computational studies on simple carboxylic acids show that both hydrogen bonding and hydrophobic interactions contribute to the stability of dimers in aqueous solutions. nih.govnih.gov The strength of these interactions has been quantified using free energy calculations. nih.gov For pyrrole-2-carboxylic acid, DFT calculations and spectroscopic analysis have confirmed that the cyclic dimer is the dominant species in the solid state. acs.org However, other arrangements, such as catemer chains where molecules are linked in a head-to-tail fashion, are also possible and have been observed in other carboxylic acid crystals. doi.org Theoretical studies on model dimers can provide insight into the energetic preferences that dictate which crystalline packing arrangement is formed. doi.org

Table 3: Thermodynamic Data for Dimerization of Simple Carboxylic Acids in Water This table provides context on the thermodynamics of the fundamental dimerization process.

AcidΔHD (kcal/mol)ΔSD (cal/mol/K)Interaction TypeReference
Formic Acid0.0 to -0.5-0.4 to 2.2Primarily H-bonding nih.gov
Acetic Acid0.0 to -0.5-0.4 to 2.2H-bonding & Hydrophobic nih.gov
Propionic Acid0.0 to -0.5-0.4 to 2.2H-bonding & Hydrophobic nih.gov

Tautomeric Equilibria Studies (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)

Tautomerism, the interconversion of isomers through proton migration, is a key phenomenon in heterocyclic chemistry. numberanalytics.com While 1H-Pyrrole-2,3-dicarboxylic acid is an aromatic 1H-pyrrole, related systems can exhibit interesting tautomeric equilibria. A relevant example is the equilibrium between a 3H-pyrrol-3-one (a keto form) and a 1H-pyrrol-3-ol (an enol form), which results in the aromatization of the pyrrole ring. nih.govnih.gov

DFT calculations have been used to demonstrate a strong preference for the formation of the aromatized 1H-pyrrol-3-ol ring from 3H-pyrrol-3-one intermediates. nih.govnih.gov This preference is driven by the significant gain in stability associated with aromaticity. Quantum chemical calculations on 3H-pyrroles show their total electronic energy is considerably higher (by ~12-17 kcal/mol) than their aromatic 1H-isomers, making them high-energy, reactive compounds. researchgate.net The study of tautomeric equilibria is crucial as different tautomers can have vastly different chemical and physical properties. numberanalytics.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, intermolecular interactions, and the influence of the surrounding environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of the technique and studies on related pyrrole derivatives allow for a detailed projection of its dynamic behavior and the effects of solvents.

MD simulations of this compound would primarily focus on the flexibility of the two carboxylic acid groups, the planarity of the pyrrole ring, and the crucial role of the water molecule of hydration. The carboxylic acid groups are expected to exhibit significant rotational and vibrational freedom, leading to various transient conformations. The simulations would track the dihedral angles between the pyrrole ring and each carboxylic acid group to identify the most stable and frequently occurring orientations.

The water molecule is a key player in the dynamic behavior of the hydrate. It is anticipated to form strong hydrogen bonds with the carboxylic acid groups and potentially with the pyrrole nitrogen atom. MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing the water molecule's role in bridging the two carboxylic acid moieties or in connecting adjacent molecules in a larger assembly.

Solvent Effects:

The choice of solvent is expected to have a profound impact on the dynamic behavior of this compound.

Protic Solvents (e.g., water, methanol): In protic solvents, there would be a competitive interplay between intramolecular hydrogen bonds (within the molecule or with its hydrate water) and intermolecular hydrogen bonds with the solvent molecules. Theoretical calculations on other molecules have shown that hydrogen bonds between a reactant and a protic solvent can increase the energy required to break certain bonds. frontiersin.org For this compound, protic solvents could stabilize different conformations by forming strong hydrogen bonds with the carboxylic acid groups, potentially influencing the compound's solubility and reactivity. Studies on aryl-extended calix nih.govpyrrole receptors in water have demonstrated that despite the competitive nature of water, stable complexes can be formed through hydrogen bonding interactions. rsc.org

Aprotic Solvents (e.g., DMSO, THF): In aprotic solvents, the intramolecular hydrogen bonds involving the hydrate water molecule would likely be more persistent. The solvent would interact through dipole-dipole forces rather than hydrogen bonding. This environment could favor the formation of dimers or larger aggregates, a phenomenon observed in crystals of similar compounds like 1H-Pyrrole-2-carboxylic acid. iucr.org

A hypothetical study could involve simulating the molecule in a box of explicit solvent molecules. By analyzing the trajectories of all atoms over time, one could derive key parameters as summarized in the table below.

Simulated ParameterInformation Gained from MD Simulations
RMSD (Root Mean Square Deviation) Stability of the pyrrole ring and overall molecular conformation.
Hydrogen Bond Analysis Identification of dominant intra- and intermolecular hydrogen bonding patterns, their lifetimes, and strengths.
Radial Distribution Function Probability of finding solvent molecules at a certain distance from the solute's functional groups.
Dihedral Angle Distribution Preferred orientation of the carboxylic acid groups relative to the pyrrole ring.

"Atoms in Molecules" (AIM) Theory for Characterizing Bonding and Noncovalent Interactions

The "Atoms in Molecules" (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to partition it into atomic basins. nih.gov This allows for a quantitative description of the chemical bonds and noncovalent interactions within a system. The theory is based on identifying critical points in the electron density where the gradient is zero. These points are classified to define atoms, bonds, rings, and cages.

An AIM analysis of this compound would focus on:

Bond Critical Points (BCPs): The presence of a BCP between a hydrogen atom and an acceptor atom (like oxygen or nitrogen) is a definitive criterion for a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the bond.

A higher ρ value indicates a stronger interaction.

The sign of ∇²ρ distinguishes between shared interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (like hydrogen bonds and van der Waals forces, ∇²ρ > 0).

Hydrogen Bonding Network: The analysis would precisely map the hydrogen bonds between the carboxylic acid groups, the pyrrole NH group, and the water molecule of the hydrate. It would also characterize the O-H···O, N-H···O, and potentially C-H···O interactions. DFT calculations on pyrrole-2-carboxylic acid have shown the possibility of different centrosymmetric dimers with distinct hydrogen bond motifs, such as R₂²(8) and R₂²(10). mdpi.com AIM can provide a deeper understanding of the energetics of these motifs.

The table below outlines the key parameters from an AIM analysis and their significance for understanding the bonding in this compound.

AIM Parameter at Bond Critical PointSignificance for Interaction Analysis
Electron Density (ρ) Correlates with the strength of the bond; higher values imply stronger interactions.
Laplacian of Electron Density (∇²ρ) Indicates the nature of the interaction. For hydrogen bonds, this value is typically positive.
Ellipticity (ε) Measures the anisotropy of the electron density at the BCP, providing insight into the π-character of a bond.
Energy Density (H) The sign of the total energy density (kinetic + potential) can help to further classify the strength of hydrogen bonds.

By applying AIM theory, researchers could quantitatively assess the stability imparted by the network of noncovalent interactions within the crystal lattice of this compound, providing a fundamental understanding of its structure and properties.

Coordination Chemistry and Material Science Applications of 1h Pyrrole 2,3 Dicarboxylic Acid Derivatives

Design and Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derived Ligands

Information regarding the specific design and synthesis of ligands derived from 1H-Pyrrole-2,3-dicarboxylic acid for the express purpose of creating coordination complexes for material science applications is not available in the reviewed scientific literature. Research has been published on the synthesis of dimethyl 1-aryl-1H-pyrrole-2,3-dicarboxylate derivatives, but these were investigated for their biological activity rather than as precursors for coordination chemistry.

Formation and Characterization of Metal Complexes with Transition Metals

No specific studies detailing the formation and comprehensive characterization of metal complexes using 1H-Pyrrole-2,3-dicarboxylic acid or its derivatives as ligands were found.

Spectroscopic Characterization of Complexes (IR, UV-Vis, NMR)

While spectroscopic data exists for organic ester derivatives of 1H-Pyrrole-2,3-dicarboxylic acid, there is no available information on the spectroscopic characterization of their corresponding metal complexes.

Magnetic Measurements and Molar Conductance Studies

Data from magnetic measurements or molar conductance studies of transition metal complexes with 1H-Pyrrole-2,3-dicarboxylic acid derived ligands are not present in the available literature.

Geometrical Structures of Coordination Compounds (e.g., Octahedral, Tetrahedral)

There are no published crystal structures or detailed structural analyses that would define the specific coordination geometries of metal complexes formed with this ligand.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of 1H-Pyrrole-2,3-dicarboxylic acid as a linker in the synthesis of MOFs or coordination polymers has not been experimentally demonstrated in the reviewed literature.

Design Principles for MOF Construction

While specific examples using the target ligand are unavailable, the general design principles for constructing MOFs with dicarboxylate linkers can be summarized. The formation of MOFs is driven by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). Key design principles include:

Linker Geometry: The angle between the two carboxylate groups on the linker molecule is crucial in determining the topology and dimensionality of the resulting framework.

Functionalization: Introducing additional functional groups onto the linker can modify the chemical environment within the pores of the MOF, enabling applications in catalysis, sensing, or selective adsorption.

Reaction Conditions: Factors such as solvent, temperature, pressure, and the presence of modulators or templates can influence the crystallization process and direct the formation of specific MOF phases.

These principles are broadly applicable but cannot be illustrated with specific examples for 1H-Pyrrole-2,3-dicarboxylic acid based on current research.

Tunable Properties of Pyrrole-Based MOFs (e.g., Gas Storage, Catalysis)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical environment, can be precisely tuned by judiciously selecting the metal nodes and organic linkers. Pyrrole-dicarboxylic acids are attractive candidates for MOF synthesis due to the presence of both nitrogen and oxygen donor atoms, which can lead to robust frameworks with interesting topologies and functionalities.

The incorporation of nitrogen-containing heterocyclic linkers into MOFs can enhance their performance in gas storage and catalysis. The nitrogen atoms can act as Lewis basic sites, improving the affinity of the MOF for acidic gases like CO2. Furthermore, the pyrrole (B145914) ring can be functionalized post-synthetically to introduce catalytic sites.

Gas Storage:

The high surface area and tunable pore sizes of MOFs make them excellent candidates for storing gases such as hydrogen, methane, and carbon dioxide. While specific gas sorption data for MOFs based on 1H-Pyrrole-2,3-dicarboxylic acid are not yet widely reported, studies on analogous MOFs with nitrogen-containing heterocyclic dicarboxylate linkers, such as pyridine-dicarboxylic acids, have demonstrated significant gas uptake. The presence of the nitrogen heteroatom in the linker can enhance the isosteric heat of adsorption for CO2, indicating stronger interactions and potential for selective CO2 capture.

Computational screening studies are increasingly being used to predict the performance of hypothetical MOFs for specific applications. nih.govnih.gov Such studies could be instrumental in designing and identifying promising MOF structures based on 1H-Pyrrole-2,3-dicarboxylic acid for high-performance gas storage.

Catalysis:

MOFs can serve as versatile platforms for heterogeneous catalysis. nih.govresearchgate.net The catalytic activity can arise from the metal nodes, the organic linkers, or encapsulated guest molecules. MOFs with nitrogen-containing linkers have been shown to be effective catalysts for a variety of organic transformations, including the synthesis of N-containing heterocycles. researchgate.netrsc.org The pyrrole nitrogen in a MOF framework could act as a basic site to catalyze reactions, or the framework could be used to support metal nanoparticles as active catalysts.

The functional linkers of MOFs can also be used as grafting sites to covalently anchor metal N-heterocyclic carbene (M-NHC) complexes, which are highly active and stable catalysts for various chemical reactions. nih.gov This post-synthetic modification strategy could be applied to pyrrole-based MOFs to create tailored catalysts for specific applications.

Table 1: Representative Examples of Gas Adsorption in MOFs with Nitrogen-Containing Heterocyclic Linkers

MOF MaterialLinkerMetal IonGas AdsorbedUptake CapacityReference
ZIF-8-NH22-aminoimidazoleZn(II)CO21.3 mmol/g at 298 K, 1 bar alfa-chemistry.com
MIL-53-NH22-aminoterephthalic acidAl(III)CO24.8 mmol/g at 303 K, 1 bar alfa-chemistry.com
IRMOF-74-NH22-amino-1,4-benzenedicarboxylateMg(II)CO28.6 mmol/g at 298 K, 1 bar alfa-chemistry.com

Note: This table presents data for MOFs with amino-functionalized linkers to illustrate the effect of nitrogen incorporation on gas adsorption. Data for MOFs with 1H-Pyrrole-2,3-dicarboxylic acid as a linker is a subject for future research.

Role in Luminescent Materials and Sensor Development

The development of luminescent materials, particularly those based on coordination polymers and metal complexes, is a rapidly growing field with applications in sensing, bioimaging, and lighting. The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. The choice of the organic ligand is crucial in determining the photophysical properties of the resulting complex.

Pyrrole derivatives have been utilized in the design of fluorescent probes. Metal complexes of 1H-Pyrrole-2,3-dicarboxylic acid with d10 metal ions like Zn(II) and Cd(II), or with lanthanide ions such as Eu(III) and Tb(III), are expected to exhibit interesting luminescent properties. The pyrrole ring system can act as an antenna, absorbing energy and transferring it to the metal center, which then emits light.

Coordination polymers of Cd(II) have attracted significant interest due to their potential applications as luminescent sensing materials. mdpi.com The luminescence of these materials can be sensitive to the presence of certain analytes, making them suitable for chemical sensor development. For instance, the fluorescence of a luminescent MOF can be quenched or enhanced in the presence of specific metal ions or small molecules.

Studies on europium(III) complexes with various carboxylate ligands have shown that these materials can exhibit strong red luminescence. mdpi.comnih.gov The triplet state of the ligand plays a crucial role in the energy transfer process to the Eu(III) ion. nih.gov The suitability of 1H-Pyrrole-2,3-dicarboxylic acid as a sensitizer for lanthanide emission is a promising area for investigation.

Table 2: Luminescent Properties of Representative Metal-Organic Coordination Polymers

ComplexMetal IonLigand(s)Emission Maximum (nm)Excitation Maximum (nm)Reference
[Cd(BPPT)(BPDA)]nCd(II)BPPT, BPDA489344 mdpi.com
{[Eu(ptptc)0.75(H2O)2]·...}nEu(III)H4ptptc615320 nih.gov
[Eu(hth)3(tppo)2]Eu(III)hth, tppo612345 mdpi.com

Note: This table provides examples of luminescent coordination polymers with different metal ions and organic ligands to illustrate the general principles. BPPT = N,N'-bis(3-pyridylmethyl)-piperazine-2,3-dione, BPDA = 4,4'-biphenyldicarboxylic acid, H4ptptc = p-terphenyl-3,3″,5,5″-tetracarboxylic acid, hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione, tppo = triphenylphosphine oxide.

Development of Organic Electronic Materials and Pigments

Organic electronic materials, including organic semiconductors and conductive polymers, have garnered significant attention for their potential applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials are highly dependent on their molecular structure and intermolecular interactions.

Pyrrole and its derivatives are electron-rich aromatic compounds, which makes them suitable building blocks for hole-transporting materials in organic electronics. Fusing the pyrrole ring with other aromatic systems, such as thiophene, has been a successful strategy to create stable and high-performance organic semiconductors. While 1H-Pyrrole-2,3-dicarboxylic acid itself may not be directly used as an active semiconductor layer, it can serve as a versatile precursor for the synthesis of more complex pyrrole-based materials. For example, the carboxylic acid groups can be converted to other functional groups or used to anchor the pyrrole core to other molecular fragments.

The study of charge transport properties of pyrrole-based materials is crucial for their application in electronic devices. Density Functional Theory (DFT) calculations are often employed to predict the electronic structure, frontier molecular orbital energy levels, and charge transport characteristics of new organic materials. acs.org Such theoretical studies could guide the design of novel electronic materials derived from 1H-Pyrrole-2,3-dicarboxylic acid.

In the realm of pigments, pyrrole chemistry has led to the development of high-performance pigments with excellent lightfastness and chemical stability. jacksonsart.com A well-known example is Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, often referred to as "Ferrari Red". jacksonsart.com The synthesis of DPP pigments involves the reaction of a succinate ester with an aromatic nitrile. While the synthesis of pigments directly from 1H-Pyrrole-2,3-dicarboxylic acid is not a standard route, the pyrrole core is a fundamental component of this class of high-performance colorants. The dicarboxylic acid could potentially be a starting material for novel pigment structures through various chemical transformations.

Natural Occurrence and Biosynthesis of Pyrrole Dicarboxylic Acids

Isolation and Structural Identification of Pyrrole (B145914) Dicarboxylic Acid Analogs from Natural Sources (e.g., Plants, Fungi, Microorganisms)

Pyrrole-containing compounds, including various carboxylic acid derivatives, have been isolated and identified from a diverse range of natural organisms. These discoveries highlight the widespread distribution of this chemical scaffold in the biological world.

In the plant kingdom, 1H-Pyrrole-2,3-dicarboxylic acid has been reported to be present in Parietaria officinalis, a plant commonly known as pellitory-of-the-wall. nih.gov More complex analogs have also been found, such as in the fruits of Phyllanthus emblica (Indian gooseberry), from which researchers isolated an undescribed pyrrole acid, 1-(4'-methoxy-4'-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid. kib.ac.cn Pyrrole-2-carbaldehydes with lactone structures, formed by the condensation of a hydroxymethyl group with an amino acid's carboxylic acid, have been identified as contributors to the aroma of raw cane sugar. nih.gov

Fungi, particularly endophytic fungi, are another significant source of pyrrole dicarboxylic acids. 1H-Pyrrole-2,5-dicarboxylic acid was isolated from Perenniporia tephropora, an endophytic fungus found in the plant Areca catechu L. frontiersin.org This compound was identified through bio-guided assays as a quorum sensing inhibitor. Other fungi, such as Mycoleptodonoides aictchisonii, have been found to produce pyrrole-2-carbaldehyde derivatives bearing a carboxylic acid side chain. nih.gov

Microorganisms, including bacteria and marine sponges, also produce a variety of pyrrole compounds. The bacterium Lysobacter sp. is known to produce pyrrole-2-carboxylic acid, a molecule that appears to be involved in its interactions with fungal species like Fusarium graminearum and Fusarium verticillioides. mdpi.comnih.govresearchgate.net Marine sponges, such as Oscarella lobularis, have yielded several 3-alkyl-pyrrole-2-carbaldehyde derivatives. nih.gov

The structural identification of these compounds relies on comprehensive spectroscopic analysis, including High-Resolution Mass Spectrometry (HR-MS) to determine the molecular formula, and various Nuclear Magnetic Resonance (NMR) techniques (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC) to elucidate the precise molecular structure. kib.ac.cnmdpi.com

Table 1: Examples of Pyrrole Dicarboxylic Acid Analogs from Natural Sources
Compound NameNatural SourceOrganism TypeReference
1H-Pyrrole-2,3-dicarboxylic acidParietaria officinalisPlant nih.gov
1-(4'-methoxy-4'-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acidPhyllanthus emblica (fruits)Plant kib.ac.cn
1H-Pyrrole-2,5-dicarboxylic acidPerenniporia tephropora FF2 (endophyte from Areca catechu L.)Fungus frontiersin.org
Pyrrole-2-carboxylic acidLysobacter sp. 3655Bacterium mdpi.comnih.gov
Pyrrole-2-carbaldehyde with carboxylic acid side chainMycoleptodonoides aictchisoniiFungus nih.gov

Elucidation of Biosynthetic Pathways

The formation of pyrrole dicarboxylic acids and related structures in nature occurs through both enzymatic and non-enzymatic routes. These pathways utilize common metabolic precursors and can be influenced by external factors like heat.

The fundamental biosynthesis of the pyrrole ring involves the condensation of simple building blocks derived from primary metabolism. nih.gov Key precursors include amino acids such as glycine, proline, serine, threonine, and tryptophan, as well as dicarboxylic acids like malonic acid, oxaloacetic acid, and succinic acid. nih.gov These molecules serve as the synthons for the construction of the aromatic pyrrole ring. nih.gov

A specific enzymatic pathway has been identified in the bacterium Pseudomonas aeruginosa, which possesses an enzyme, PA0254 (also known as HudA), that catalyzes the reversible decarboxylation of pyrrole-2-carboxylic acid to pyrrole. mdpi.comacs.org This enzyme is part of the UbiD family and utilizes a prenylated flavin mononucleotide (prFMN) cofactor to perform this transformation. mdpi.comacs.org The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. acs.org

Another biosynthetic route has been reported that uses N-acetylglucosamine as a precursor, which, after several enzymatic steps, yields 4-acetamidepyrrole-2-carboxylic acid. nih.gov

Table 2: Precursors in the Biosynthesis of Pyrrole Rings
Precursor TypeSpecific ExamplesReference
Amino AcidsGlycine, Proline, Serine, Threonine, Tryptophan nih.gov
Dicarboxylic AcidsMalonic acid, Oxaloacetic acid, Succinic acid nih.gov
Sugar DerivativesN-acetylglucosamine nih.gov

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat. mdpi.comsandiego.edu This complex series of reactions is a significant source of flavor and color compounds in cooked foods and also leads to the formation of various heterocyclic compounds, including pyrroles. mdpi.comsandiego.edu

The initial stage of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. sandiego.edu This is followed by a cascade of reactions including rearrangements, dehydrations, and fragmentations. sandiego.edu Pyrroles can be formed during the intermediate and final stages of this process. mdpi.comsandiego.edu For instance, ribose and β-hydroxy amino acids have been identified as precursors for pyrroles formed during non-enzymatic browning. sandiego.edu

A specific pathway was demonstrated in model systems using 2-oxopropanal (a product derived from 1,3-dihydroxyacetone) and various amino acids. nih.govacs.org In these reactions, the main product was identified as 2,5-diacetyl-3-methyl-1H-pyrrole. nih.govacs.org The proposed mechanism involves the condensation of one molecule of an aminoketone intermediate (1-amino-2-propanone) with two molecules of 2-oxopropanal. acs.org This pathway highlights that the resulting pyrrole structure may not depend on the specific side chain of the reacting amino acid. acs.org Additionally, aldehydes generated from lipid oxidation can react with amino acids to form N-substituted hydroxyl alkyl pyrroles, which can further polymerize. mdpi.com

Chemoenzymatic and Bio-inspired Synthetic Approaches

Drawing inspiration from natural biosynthetic processes, researchers have developed chemoenzymatic and bio-inspired methods for the synthesis of pyrrole carboxylic acids. These approaches combine the selectivity of enzymes with the efficiency of chemical reactions, often utilizing renewable feedstocks.

One chemoenzymatic strategy involves a biocatalytic version of the classic Knorr pyrrole synthesis. nih.gov In this method, a transaminase enzyme is used for the selective amination of α-diketones to produce α-amino ketones. These intermediates then react with β-keto esters to form substituted pyrroles. nih.gov A similar approach combines the selective enzymatic amination of diketones with a subsequent classical Knorr synthesis step. researchgate.net

Bio-inspired syntheses aim to mimic biological reaction cascades. A notable example is the coupling of a UbiD-type decarboxylase, like PA0254 from P. aeruginosa, with a carboxylic acid reductase (CAR). mdpi.com This system can achieve the carboxylation of pyrrole using CO2 (as bicarbonate) and subsequent reduction of the intermediate pyrrole-2-carboxylic acid to produce pyrrole-2-carbaldehyde. mdpi.com This approach cleverly overcomes the thermodynamic favorability of decarboxylation by immediately converting the carboxylic acid product into an aldehyde. mdpi.com

Furthermore, efforts are being made to produce these compounds from sustainable biomass. An automated analysis of reaction databases identified a promising route to synthesize pyrrole-2-carboxylic acid from D-glucosamine (derivable from chitin) and pyruvic acid (derivable from cellulose). researchgate.net This demonstrates a modern approach to developing synthetic routes from renewable, bio-based feedstocks. researchgate.net Another method describes the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids starting from 3,4-dihydroxyketones, which can be derived enzymatically from D-glucarate. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate?

  • Methodological Answer: Synthesis efficiency and selectivity depend on temperature, solvent choice, and reactant concentrations. For pyrrole dicarboxylic acid derivatives, polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C are often optimal for maintaining reactivity without side reactions. Kinetic studies suggest that controlled stoichiometric ratios of precursors (e.g., pyrrole intermediates and carboxylic acid derivatives) minimize byproducts. Post-synthesis purification via recrystallization in aqueous ethanol enhances purity .

Q. How does the presence of dual carboxylic acid groups influence the compound’s solubility and stability?

  • Methodological Answer: The dual carboxylic acid groups increase hydrophilicity, improving aqueous solubility compared to non-carboxylated pyrrole derivatives. Stability tests under varying pH (e.g., 4–10) show that the compound is prone to decarboxylation under strongly acidic or alkaline conditions. Empirical stability assessments using thermogravimetric analysis (TGA) and HPLC are recommended for storage optimization .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation, as demonstrated for the dimethyl ester derivative (monoclinic, space group P2₁/c, a = 10.3893 Å, b = 15.1803 Å). Complementary techniques include:
  • FTIR: Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups.
  • NMR: ¹H and ¹³C spectra resolve substitution patterns on the pyrrole ring.
  • Elemental Analysis: Validates purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions or target specificity. For kinase inhibition studies (e.g., SGK-1), standardized protocols using recombinant enzymes and ATP-competitive binding assays (IC₅₀ measurements) are essential. Cross-validation with isothermal titration calorimetry (ITC) quantifies binding affinities (ΔG, ΔH). Comparative studies with structural analogs (e.g., 6-chloro or 4-hydroxy derivatives) clarify structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s bioavailability for therapeutic applications?

  • Methodological Answer: Bioavailability can be improved via esterification (e.g., diethyl ester derivatives) to mask carboxylate groups, as seen in related pyrrole dicarboxylates. Pharmacokinetic studies in rodent models show that ester prodrugs increase membrane permeability. Co-administration with absorption enhancers (e.g., cyclodextrins) or nanoformulation (liposomes) further optimizes plasma concentration profiles .

Q. How does microbial degradation of this compound occur, and what are the ecological implications?

  • Methodological Answer: Microbial degradation pathways involve aromatic ring cleavage by species like Cupriavidus sp. KK10. Metabolites such as 4-(3-hydroxy-1H-pyrrol-2-yl)-2-oxo-but-3-enoic acid are intermediates. Isotope-labeling studies (¹³C/¹⁴C) track degradation rates in soil, while LC-MS identifies transient metabolites. Environmental persistence is low in aerobic conditions, but anaerobic degradation requires co-metabolism with carbon sources like succinate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.